molecular formula C16H17ClF3N3 B10918167 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10918167
M. Wt: 343.77 g/mol
InChI Key: NFELDLLDPYCUQG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.

    Attachment of the N-(3-methylbutyl) Group: The final step involves the alkylation of the pyrimidine ring with 3-methylbutylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-methylpyrimidin-2-amine
  • 4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(difluoromethyl)pyrimidin-2-amine
  • 4-(4-chlorophenyl)-N-(3-methylbutyl)-5-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group at the 6-position of the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17ClF3N3

Molecular Weight

343.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H17ClF3N3/c1-10(2)7-8-21-15-22-13(9-14(23-15)16(18,19)20)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23)

InChI Key

NFELDLLDPYCUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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